8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a structurally complex molecule featuring:
- A purine-2,6-dione core (xanthine derivative) with a methyl group at the 3-position.
- A 4-(3-chlorophenyl)piperazinyl moiety at the 8-position, a motif commonly associated with receptor-binding activity, particularly in the central nervous system (CNS) .
- A tetrazolylthioethyl group at the 7-position, incorporating a sulfur-linked 1-phenyl-1H-tetrazole ring, which enhances metabolic stability and serves as a bioisostere for carboxylic acids .
Properties
CAS No. |
850914-44-2 |
|---|---|
Molecular Formula |
C25H25ClN10O2S |
Molecular Weight |
565.05 |
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C25H25ClN10O2S/c1-32-21-20(22(37)28-24(32)38)35(14-15-39-25-29-30-31-36(25)18-7-3-2-4-8-18)23(27-21)34-12-10-33(11-13-34)19-9-5-6-17(26)16-19/h2-9,16H,10-15H2,1H3,(H,28,37,38) |
InChI Key |
KLBYVBZMGIODER-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NN=NN5C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a piperazine ring and a purine core, this compound is being explored for various pharmacological effects.
The molecular formula of the compound is with a molecular weight of 481.0 g/mol. The structure features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅ClN₆O₂ |
| Molecular Weight | 481.0 g/mol |
| CAS Number | 847408-03-1 |
The mechanism of action involves interaction with neurotransmitter systems, particularly serotonin receptors. The compound acts as a serotonergic antagonist , binding to serotonin receptors without activating them, thereby inhibiting the actions of serotonin which may lead to various therapeutic effects including anxiolytic and antidepressant properties.
Antitumor Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor activities. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including colon carcinoma and breast cancer. A study reported that related compounds had IC50 values indicating potent cytotoxicity against these cell lines, suggesting potential applications in cancer therapy .
Anticonvulsant Properties
The compound's structural similarities to known anticonvulsants suggest it may also exhibit anticonvulsant properties. In animal models, related compounds have demonstrated protective effects against seizure induction, with effective doses reported in the range of 18.4 mg/kg . This opens avenues for further exploration in epilepsy treatment.
Enzyme Inhibition
The biological activity extends to enzyme inhibition where it has been noted that compounds with similar structures possess significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents targeting neurodegenerative diseases and infections .
Case Studies and Research Findings
- Antitumor Activity Study : A recent investigation highlighted the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways. The study revealed that the compound effectively inhibited cell proliferation in vitro with IC50 values comparable to established chemotherapeutics .
- Anticonvulsant Efficacy : In an experimental model using PTZ-induced seizures, the compound showed a significant reduction in seizure frequency and duration, indicating its potential as an anticonvulsant agent .
- Enzyme Inhibition Analysis : In vitro assays demonstrated that the compound exhibited strong inhibitory activity against AChE with an IC50 value significantly lower than that of standard inhibitors, suggesting its potential role in treating Alzheimer's disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Containing Purine Derivatives
8-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CID 950535)
- Key Features :
- Purine-2,6-dione core with a methyl group at position 3.
- 4-(2-hydroxyethyl)piperazine substituent at position 6.
- Comparison :
- The 3-chlorophenyl group in the target compound replaces the 2-hydroxyethyl group in CID 950534. This substitution likely increases lipophilicity, enhancing blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
- The hydroxyethyl group in CID 950535 may improve aqueous solubility compared to the chlorophenyl analog.
Compounds 13 and 14 (Pharmacological Reports, 2021)
- Key Features :
- Diazaspiro[4.5]decane-2,4-dione core (distinct from purine).
- 4-phenylpiperazinyl (Compound 13) or 4-(3-chlorophenyl)piperazinyl (Compound 14) substituents.
- Comparison: The 3-chlorophenylpiperazine group in Compound 14 mirrors that of the target compound, suggesting shared receptor-binding tendencies (e.g., dopamine or serotonin receptors). The purine core in the target compound may confer adenosine receptor affinity, absent in Compounds 13 and 14.
Tetrazole-Containing Derivatives
Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate
- Key Features :
- Tetrazole ring linked to a pyridazine-pyrrolidine hybrid scaffold.
- Comparison: Both compounds incorporate a 1-phenyl-1H-tetrazole group, but the target compound’s thioethyl linker may confer greater conformational flexibility compared to the rigid pyrano-pyridazine system.
Coumarin-Benzodiazepine-Tetrazole Hybrids (Compounds 4g and 4h)
- Key Features :
- Tetrazole linked to coumarin and benzodiazepine/oxazepine moieties.
- Comparison :
- The target compound’s tetrazole is sulfur-linked, whereas these hybrids use nitrogen-based linkages. Sulfur incorporation may reduce oxidative metabolism risks.
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Key Features :
- Nitrophenyl and phenethyl groups on an imidazo-pyridine scaffold.
- Synthetic routes for both compounds likely involve multi-step heterocyclic coupling, but the tetrazolylthioethyl group in the target compound may require specialized thioether formation steps .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Functional Group Impact
Research Implications and Limitations
- The tetrazolylthioethyl group may enhance metabolic stability compared to ester-containing analogs (e.g., Compound 1l ), which are prone to hydrolysis.
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies are needed to validate receptor affinity, solubility, and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
